![molecular formula C16H19N3O3S B7462245 N-[4-[2-(azepan-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B7462245.png)
N-[4-[2-(azepan-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[2-(azepan-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide, commonly known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor that has shown promising results in the treatment of non-small cell lung cancer (NSCLC). This compound is a targeted therapy drug that works by inhibiting the activity of mutated EGFR proteins, which are commonly found in NSCLC patients.
Mechanism of Action
AZD9291 works by selectively binding to the mutated form of N-[4-[2-(azepan-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide, inhibiting its activity and preventing the growth and spread of cancer cells. The drug has a higher affinity for the T790M mutant than the wild-type N-[4-[2-(azepan-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide, making it an effective treatment option for NSCLC patients with this specific mutation.
Biochemical and Physiological Effects:
AZD9291 has been shown to have a favorable safety profile with minimal side effects. The drug has been reported to cause mild to moderate adverse events, including diarrhea, rash, and nausea. However, these side effects are manageable and do not affect the overall efficacy of the drug.
Advantages and Limitations for Lab Experiments
AZD9291 has several advantages in laboratory experiments, including its high specificity for the T790M mutation and its ability to penetrate the blood-brain barrier. However, the drug has limitations in terms of its potency and selectivity, which may impact its efficacy in some patients.
Future Directions
Several future directions for the research and development of AZD9291 include investigating its efficacy in combination with other targeted therapies, exploring its potential in other cancer types, and developing new formulations of the drug to improve its bioavailability and efficacy. Additionally, further studies are needed to identify potential biomarkers that may predict response to AZD9291 treatment.
Synthesis Methods
AZD9291 is synthesized through a multistep process that involves the reaction of various chemical compounds. The synthesis process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to purify and characterize the final product.
Scientific Research Applications
AZD9291 has been extensively studied in preclinical and clinical trials for its efficacy in treating NSCLC patients with N-[4-[2-(azepan-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide mutations. The drug has shown significant antitumor activity in patients with T790M mutation, a common resistance mechanism to first- and second-generation N-[4-[2-(azepan-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide inhibitors.
properties
IUPAC Name |
N-[4-[2-(azepan-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-14(19-7-3-1-2-4-8-19)10-12-11-23-16(17-12)18-15(21)13-6-5-9-22-13/h5-6,9,11H,1-4,7-8,10H2,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIENHCUOJZQRKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[2-(azepan-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.